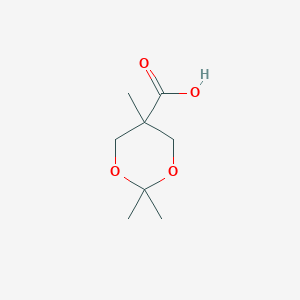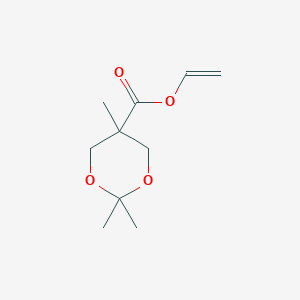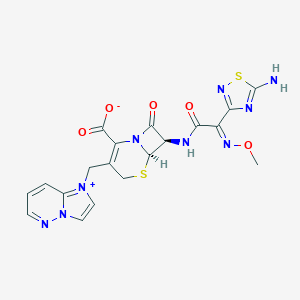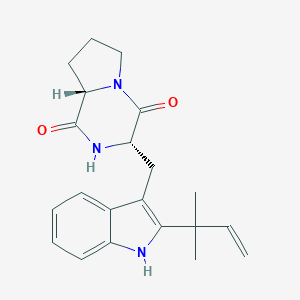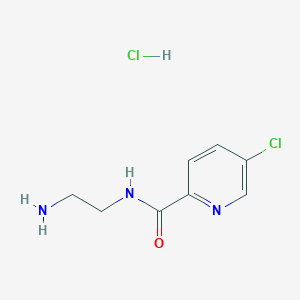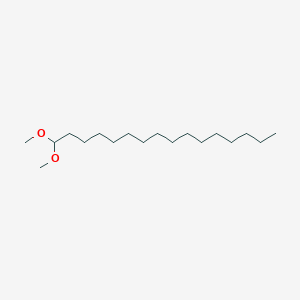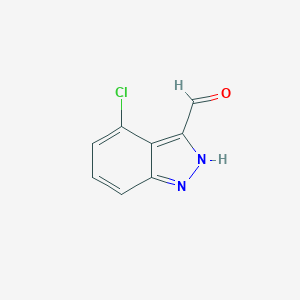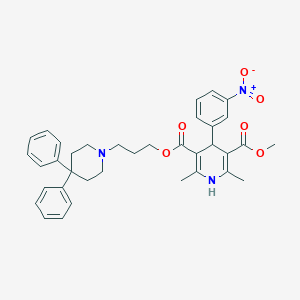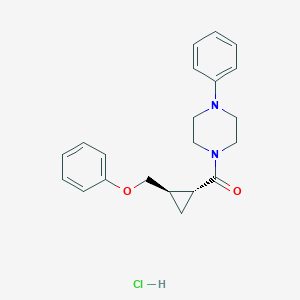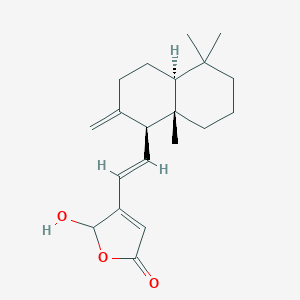
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid, commonly known as TMC-1, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TMC-1 is a fluorescent probe that can be used to detect and measure the concentration of various molecules in biological systems.
Wissenschaftliche Forschungsanwendungen
TMC-1 has a wide range of scientific research applications. It can be used as a fluorescent probe to detect and measure the concentration of various molecules, such as metal ions, in biological systems. TMC-1 has been used to detect the presence of zinc ions in cells and tissues, which is important for understanding the role of zinc in biological processes. TMC-1 has also been used to detect the presence of other metal ions, such as copper and iron, in biological systems.
Wirkmechanismus
TMC-1 works by binding to the target molecule and undergoing a conformational change, which results in a change in fluorescence. The change in fluorescence can be measured and used to determine the concentration of the target molecule. TMC-1 has a high binding affinity for metal ions, which makes it an effective probe for detecting metal ions in biological systems.
Biochemische Und Physiologische Effekte
TMC-1 has no known biochemical or physiological effects on biological systems. It is a non-toxic compound that can be used in a wide range of biological systems without causing any harm.
Vorteile Und Einschränkungen Für Laborexperimente
TMC-1 has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of target molecules. TMC-1 is also easy to use and can be incorporated into a wide range of experimental protocols. However, TMC-1 has some limitations. It is only effective for detecting certain molecules, such as metal ions, and may not be useful for detecting other types of molecules. TMC-1 also has a limited range of detection and may not be effective for detecting very high or very low concentrations of target molecules.
Zukünftige Richtungen
There are several future directions for TMC-1 research. One potential direction is to develop new fluorescent probes that are more sensitive and specific than TMC-1. Another direction is to explore the use of TMC-1 in new biological systems, such as in vivo imaging. TMC-1 could also be used to study the role of metal ions in disease processes, such as Alzheimer's disease, where there is an accumulation of metal ions in the brain. Additionally, TMC-1 could be used to study the role of metal ions in other biological processes, such as cell signaling and gene regulation.
Synthesemethoden
The synthesis of TMC-1 involves the condensation of 2-naphthoic acid with 6,7-dihydro-5,5,8,8-tetramethylnaphthalene-2-carboxaldehyde in the presence of a catalyst. The resulting product is then oxidized to form TMC-1. The synthesis of TMC-1 is relatively simple and can be performed on a large scale.
Eigenschaften
CAS-Nummer |
110952-26-6 |
|---|---|
Produktname |
6-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
Molekularformel |
C26H26O3 |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C26H26O3/c1-25(2)11-12-26(3,4)22-15-19(9-10-21(22)25)23(27)18-7-5-17-14-20(24(28)29)8-6-16(17)13-18/h5-10,13-15H,11-12H2,1-4H3,(H,28,29) |
InChI-Schlüssel |
RWYREGSYPCNZTL-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Kanonische SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
